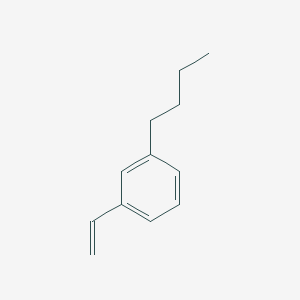
1-Butyl-3-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-ethenylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a butyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-ethenylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-butylbenzene can then undergo a Heck reaction with ethylene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethenylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzylic alcohol, benzaldehyde, benzoic acid.
Reduction: 1-Butyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Butyl-3-ethenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-3-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the benzene ring can undergo electrophilic aromatic substitution reactions. These interactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
1-Butyl-3-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-ethenylbenzene: Similar structure but with the ethenyl group in the para position.
1-Butyl-2-ethenylbenzene: Similar structure but with the ethenyl group in the ortho position.
Uniqueness: 1-Butyl-3-ethenylbenzene is unique due to the specific positioning of the butyl and ethenyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from its isomers .
Properties
CAS No. |
799763-00-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-butyl-3-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-7-12-9-6-8-11(4-2)10-12/h4,6,8-10H,2-3,5,7H2,1H3 |
InChI Key |
MCVHEVPSMITDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















